3-Iodo-2-(trifluoromethylthio)pyridine

Lipophilicity Hansch parameter Drug design

3-Iodo-2-(trifluoromethylthio)pyridine (CAS 1204234-82-1, molecular formula C6H3F3INS, MW 305.06 g/mol) is a heterocyclic building block combining a reactive C3 iodine atom with a C2 trifluoromethylthio (–SCF3) group on the pyridine ring. The –SCF3 substituent confers the highest Hansch hydrophobicity parameter (π = 1.44) among common fluoroalkyl groups—substantially exceeding –CF3 (π = 0.88) and –OCF3 (π = 1.04)—thereby imparting exceptional lipophilicity and metabolic stability to derived molecules.

Molecular Formula C6H3F3INS
Molecular Weight 305.06 g/mol
CAS No. 1204234-82-1
Cat. No. B3320104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-(trifluoromethylthio)pyridine
CAS1204234-82-1
Molecular FormulaC6H3F3INS
Molecular Weight305.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SC(F)(F)F)I
InChIInChI=1S/C6H3F3INS/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H
InChIKeyBQOHMKREGIQYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-(trifluoromethylthio)pyridine (CAS 1204234-82-1): A Dual-Functional Pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Iodo-2-(trifluoromethylthio)pyridine (CAS 1204234-82-1, molecular formula C6H3F3INS, MW 305.06 g/mol) is a heterocyclic building block combining a reactive C3 iodine atom with a C2 trifluoromethylthio (–SCF3) group on the pyridine ring [1]. The –SCF3 substituent confers the highest Hansch hydrophobicity parameter (π = 1.44) among common fluoroalkyl groups—substantially exceeding –CF3 (π = 0.88) and –OCF3 (π = 1.04)—thereby imparting exceptional lipophilicity and metabolic stability to derived molecules [2][3]. This compound serves as a strategic intermediate for constructing drug-like molecules and agrochemicals bearing the pharmacokinetically advantageous SCF3 motif.

Why 3-Iodo-2-(trifluoromethylthio)pyridine Cannot Be Readily Substituted by CF3- or Non-Fluorinated Analogs in Drug Discovery Programs


Substituting 3-iodo-2-(trifluoromethylthio)pyridine with its closest analog, 3-iodo-2-(trifluoromethyl)pyridine (CAS 590371-71-4), results in a pronounced loss of lipophilicity because –SCF3 (π = 1.44) is over 60% more hydrophobic than –CF3 (π = 0.88) [1]. Experimentally, 2-(SCF3)pyridine exhibits a logD7.4 of 2.13 versus 1.69 for 2-(SCH3)pyridine, confirming that the SCF3 motif elevates lipophilicity by approximately 0.44 log units over non-fluorinated thioethers [2]. Furthermore, the C3 iodine provides a distinct cross-coupling reactivity profile: 3-iodopyridines undergo trifluoromethylation in only moderate yields (vs. near-quantitative for 2-iodopyridines), yet the 3-position uniquely permits orthogonal, sequential coupling strategies unavailable with 2-iodo isomers . Bromine analogs (e.g., 3-bromo-2-(trifluoromethylthio)pyridine, CAS 1204234-96-7) offer inferior oxidative addition rates—iodoarenes react approximately 50-fold faster than bromoarenes with trifluoromethylcopper reagents . These quantitative differences in logD, Hansch π, and cross-coupling kinetics mean that direct analog substitution will alter both the physicochemical properties and the synthetic accessibility of downstream candidates.

Quantitative Differentiation Evidence for 3-Iodo-2-(trifluoromethylthio)pyridine Versus Closest Analogs


Hansch Hydrophobicity Parameter (π): SCF3 Outperforms CF3 and OCF3 as a Lipophilicity-Enhancing Substituent

The trifluoromethylthio (–SCF3) substituent on 3-iodo-2-(trifluoromethylthio)pyridine has a Hansch hydrophobicity parameter (π = 1.44), which is 64% higher than trifluoromethyl (–CF3, π = 0.88) and 38% higher than trifluoromethoxy (–OCF3, π = 1.04) [1]. This means that replacing the SCF3 motif with CF3—as in the analog 3-iodo-2-(trifluoromethyl)pyridine (CAS 590371-71-4)—reduces the substituent lipophilicity contribution by 0.56 π units.

Lipophilicity Hansch parameter Drug design

Experimental logD7.4: 2-(Trifluoromethylthio)pyridine Core Demonstrates Quantifiable Lipophilicity Gain Over Non-Fluorinated Thioethers

Experimental logD7.4 measurements by 19F NMR shake-flask methodology show that 2-(trifluoromethylthio)pyridine (the core scaffold of the target compound) has a logD7.4 of 2.13, compared to 1.69 for non-fluorinated 2-(methylthio)pyridine [1]. This represents a +0.44 log unit increase attributable solely to fluorination of the thioether. While direct experimental logD data for 3-iodo-2-(trifluoromethylthio)pyridine are not separately published, the SCF3 contribution to logD is a additive substituent effect; the iodine atom at C3 will further increase logD relative to the parent scaffold.

logD Lipophilicity 19F NMR

Cross-Coupling Reactivity: C3 Iodo Specificity Enables Orthogonal Functionalization Strategies Not Achievable with 2-Iodo or 4-Iodo Isomers

The reactivity of the iodine atom is strongly position-dependent. Cottet and Schlosser demonstrated that 2-iodopyridines undergo copper-mediated trifluoromethylation almost quantitatively, while 3- and 4-iodopyridines give only moderate yields . Specifically, 3-iodopyridine yields for trifluoromethylation fall into the 'moderate at best' category versus near-quantitative conversion for the 2-iodo isomer. This differential reactivity is structurally useful: the C3 iodine of the target compound resists premature displacement under conditions where a C2 iodine would react, enabling orthogonal, sequential coupling strategies (e.g., first C2 functionalization, then C3 cross-coupling) [1]. Furthermore, iodoarenes react approximately 50-fold faster than bromoarenes with trifluoromethylcopper, so the bromine analog (3-bromo-2-(trifluoromethylthio)pyridine) offers substantially slower kinetics for analogous transformations .

Cross-coupling Regioselectivity Trifluoromethylation

Metabolic Stability: Electron-Withdrawing Nature of SCF3 Reduces Oxidative Metabolism Relative to Non-Fluorinated and CF3 Analogs

The trifluoromethylthio group is a strong electron-withdrawing substituent that decreases the overall electron density of the aromatic ring. As documented in the literature, SCF3-substituted drug molecules are not readily oxidized in vivo, significantly improving metabolic stability compared to non-fluorinated analogs [1]. The SCF3 group combines this electron-withdrawing protection with high lipophilicity (π = 1.44), offering a dual advantage over CF3 (π = 0.88, also electron-withdrawing but less lipophilic) and over non-fluorinated thioethers (no oxidative protection). Specifically, the SCF3 group's electron-withdrawing effect reduces susceptibility to cytochrome P450-mediated oxidation at the pyridine ring, a common metabolic clearance pathway [2].

Metabolic stability Electron-withdrawing Oxidative metabolism

C3-Selective Late-Stage Functionalization: Target Scaffold Enables Direct SCF3 Installation at the Meta Position of Drug-Like Pyridines

Recent methodology published in J. Am. Chem. Soc. demonstrates C3-selective C–H trifluoromethylthiolation of pyridines and pyridine-containing drugs via dihydropyridine intermediates [1]. This method, which installs SCF3 directly at the C3 position without requiring pre-functionalization, is complementary to the target compound's utility: 3-iodo-2-(trifluoromethylthio)pyridine serves as a pre-functionalized building block that already carries the SCF3 motif at C2 with a reactive iodine at C3, enabling further diversification via cross-coupling. In contrast, the C3-selective method installs SCF3 at C3, leaving C2 unsubstituted. Together, these strategies allow access to all regioisomeric combinations. The patent literature further confirms that meta-SCF3 installation on pyridines proceeds under mild, transition-metal-free conditions with broad functional group compatibility, making the SCF3-pyridine scaffold a privileged intermediate for drug modification [2].

Late-stage functionalization C–H activation Drug modification

Recommended Application Scenarios for 3-Iodo-2-(trifluoromethylthio)pyridine Based on Demonstrated Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Maximal Lipophilicity Without Sacrificing Metabolic Stability

When a drug discovery program requires a pyridine building block that simultaneously maximizes logD for membrane permeability and resists CYP450-mediated oxidation, 3-iodo-2-(trifluoromethylthio)pyridine is the rational choice over 3-iodo-2-(trifluoromethyl)pyridine. The SCF3 group (π = 1.44) contributes 0.56 π units more lipophilicity than CF3 (π = 0.88), while its electron-withdrawing character provides metabolic protection that non-fluorinated thioethers lack [1][2]. The C3 iodine then serves as a versatile handle for installing aryl, heteroaryl, amino, or alkyl substituents via Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings to generate diverse lead series .

Agrochemical Discovery: Designing High-LogP Active Ingredients with Enhanced Environmental Persistence Control

Trifluoromethylthiolated pyridines are established motifs in commercial agrochemicals (e.g., Fipronil family). The SCF3 group's combination of high lipophilicity (π = 1.44) and electron withdrawal directly addresses the need for active ingredients that penetrate plant cuticles while resisting photolytic and oxidative degradation [1]. Using 3-iodo-2-(trifluoromethylthio)pyridine as a building block rather than a CF3 analog (π = 0.88) delivers an additional 0.56 π units of hydrophobicity, which can translate to improved foliar uptake and target-site accumulation [2]. The iodine handle enables late-stage diversification to rapidly explore structure-activity relationships around the pyridine core .

Synthetic Methodology: Orthogonal Cross-Coupling Sequences Requiring Differentiated Halogen Reactivity

Research groups developing sequential, chemoselective cross-coupling strategies benefit from the unique reactivity profile of 3-iodo-2-(trifluoromethylthio)pyridine. The C3 iodine is kinetically distinguishable from bromine (~50-fold faster oxidative addition with trifluoromethylcopper) and from chlorine (essentially inert), enabling ordered coupling sequences: first activate the iodine at C3, then functionalize a bromide or chloride elsewhere on the scaffold [1][2]. Furthermore, the C3 iodine resists premature displacement under conditions that would rapidly consume a C2 iodine, allowing preservation of the halogen handle through upstream synthetic steps that would be incompatible with 2-iodo isomers [1].

Library Synthesis: Generating Regioisomerically Complete SCF3-Pyridine SAR Panels

The C3-selective C–H trifluoromethylthiolation methodology described by Wang and co-workers (J. Am. Chem. Soc. 2022) installs SCF3 at the meta (C3) position of pyridines [1]. 3-Iodo-2-(trifluoromethylthio)pyridine provides the complementary regioisomer with SCF3 at C2 and a reactive iodine at C3. By procuring both the pre-functionalized C2-SCF3/C3-I building block and employing C–H SCF3 installation for C3-SCF3 products, medicinal chemistry teams can generate complete regioisomeric pairs to fully interrogate the SAR landscape around the pyridine core—an approach that is not possible using either building block alone [1][2].

Quote Request

Request a Quote for 3-Iodo-2-(trifluoromethylthio)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.